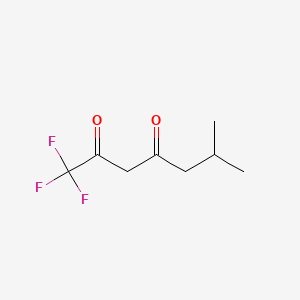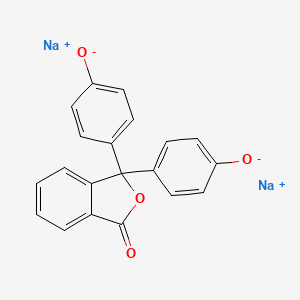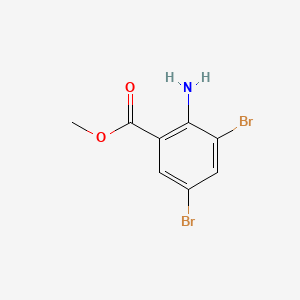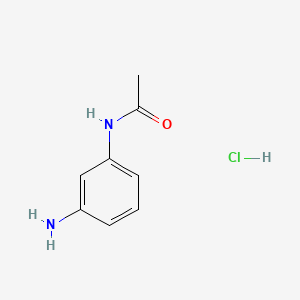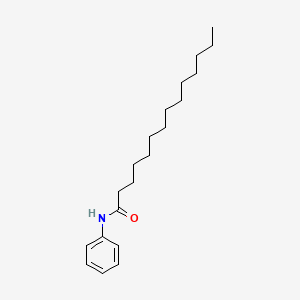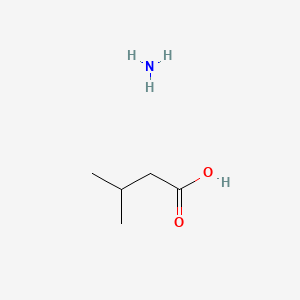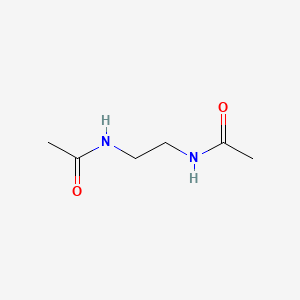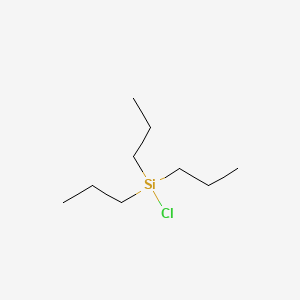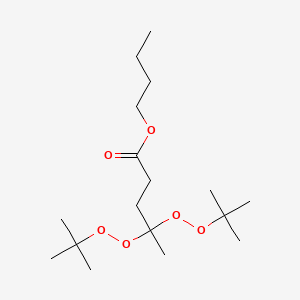
2-Cyclohexen-1-OL
Overview
Description
2-Cyclohexen-1-OL, also known as 1-cyclohexen-2-ol, is an organic compound with the molecular formula C6H10O. It belongs to a class of compounds known as cyclic alcohols, which are characterized by their cyclic structure and hydroxyl group. 2-Cyclohexen-1-OL is a colorless liquid with a pleasant odor and is used as a solvent and in the synthesis of other compounds. It has a wide range of applications in the pharmaceutical, food, and cosmetic industries.
Scientific Research Applications
- Application : It is used as a building block in the synthesis of fragrances, such as woody or green notes, and in flavor compounds for food and beverages .
- Application : It is employed in the conjugate addition of organocopper nucleophiles, Michael reactions with enol silanes, and phosphoniosilylations .
- Application : 2-Cyclohexen-1-ol derivatives may serve as intermediates in drug synthesis or exhibit bioactivity .
- Application : Researchers study its presence in essential oils, plant extracts, and volatile compounds .
- Application : Researchers use 2-Cyclohexen-1-ol as a model compound to study reaction mechanisms, enzyme-catalyzed transformations, and chemical reactivity .
Flavor and Fragrance Industry
Organic Synthesis
Pharmaceutical Research
Natural Product Chemistry
Chemical Biology
Thermophysical Property Data
Mechanism of Action
Target of Action
It’s known that this compound is a versatile electrophile and can participate in a range of addition reactions .
Mode of Action
The mode of action of 2-Cyclohexen-1-OL is primarily through its interactions as an electrophile. As an electrophile, it can react with various nucleophiles, leading to the formation of different products .
Biochemical Pathways
It’s known that 2-cyclohexen-1-ol can be obtained from the oxidation reaction of cyclohexene . Cyclohexene can first be oxidized to cyclohexenone, which can then be reduced to 2-Cyclohexen-1-OL .
Pharmacokinetics
Its physical properties such as boiling point (164-166 °c), density (1 g/ml at 25 °c), and refractive index (n20/d 1487) can influence its bioavailability .
Result of Action
Given its electrophilic nature, it can participate in various chemical reactions leading to the formation of different products .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Cyclohexen-1-OL. For instance, its boiling point indicates that it can be volatile at high temperatures .
properties
IUPAC Name |
cyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQANGXXSEABURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870780 | |
| Record name | 2-Cyclohexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
| Record name | 2-Cyclohexenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10019 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Cyclohexen-1-OL | |
CAS RN |
822-67-3 | |
| Record name | 2-Cyclohexen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohex-2-ene-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CYCLOHEXEN-1-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-2-ene-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-cyclohexen-1-ol?
A1: The molecular formula of 2-cyclohexen-1-ol is C6H10O, and its molecular weight is 98.14 g/mol.
Q2: What spectroscopic data are available for 2-cyclohexen-1-ol?
A2: 2-Cyclohexen-1-ol has been characterized using infrared (IR) and Raman spectroscopy, particularly to investigate the intramolecular π-type hydrogen bonding within the molecule []. NMR spectroscopy, particularly 1H NMR, has been utilized to analyze the product composition of reactions involving 2-cyclohexen-1-ol and to determine enantiomeric excess following asymmetric transformations [, ]. GC-MS analysis has also been employed for identification and quantification in various studies [, , ].
Q3: What are the conformational preferences of 2-cyclohexen-1-ol?
A3: Computational studies, supported by IR and Raman spectra, show that the lowest energy conformations of 2-cyclohexen-1-ol in the vapor phase are stabilized by π-type hydrogen bonding, where the OH group interacts with the C=C double bond [, ].
Q4: What role does 2-cyclohexen-1-ol play in the oxidation of cyclohexene?
A4: 2-Cyclohexen-1-ol is a common intermediate and product in the catalytic oxidation of cyclohexene. Studies using metal-containing catalysts [, ], dendritic complexes [, ], and nitrogen-doped carbon nanotubes [] highlight its role in the reaction pathway towards the formation of other oxygenated products like 2-cyclohexen-1-one and cyclohexene oxide.
Q5: How does the presence of 2-cyclohexen-1-ol impact epoxidation reactions with TTMST?
A5: While 2-cyclohexen-1-ol doesn't strongly interact with the epoxidation catalyst tetrakis(trimethylsiloxy)titanium (TTMST) alone, it exhibits significant interaction in the presence of TBHP (tert-butyl hydroperoxide). This interaction is crucial for the hydrogen-bond-assisted epoxidation mechanism proposed for TTMST [].
Q6: Can 2-cyclohexen-1-ol act as a starting material in organic synthesis?
A6: Yes, 2-cyclohexen-1-ol serves as a valuable chiral building block. For example, it has been used as a starting material in the stereoselective synthesis of (4S)-trans-β-elemenone [] and both enantiomers of erythro-6-acetoxy-5-hexadecanolide, a mosquito oviposition attractant pheromone [].
Q7: How does the stereochemistry of 2-cyclohexen-1-ol derivatives affect their reactivity?
A7: Stereochemistry plays a significant role in the reactivity of 2-cyclohexen-1-ol. For instance, epoxidation reactions with peroxy acids demonstrate different levels of syn selectivity depending on whether the starting 2-cyclohexen-1-ol derivative is pseudoequatorial or pseudoaxial [].
Q8: Does alkyl chain length in 3-n-alkylphenols derived from 2-cyclohexen-1-one influence their activity?
A8: Research on the antinematodal activity of 3-n-alkylphenols, synthesized from 2-cyclohexen-1-one, shows a correlation between the alkyl chain length and the potency against the phytopathogenic nematode Bursapherencus xylophilus. 3-Nonylphenol exhibited the highest activity among those tested [].
Q9: What factors can affect the stability of 2-cyclohexen-1-ol?
A9: 2-Cyclohexen-1-ol can undergo various reactions, including oxidation, rearrangement, and dehydration, depending on the reaction conditions. The presence of acids, bases, oxidizing agents, or high temperatures can influence its stability [, , ].
Q10: Are there strategies to improve the stability or bioavailability of 2-cyclohexen-1-ol?
A10: While the provided research doesn't directly address specific formulation strategies for 2-cyclohexen-1-ol, enzymatic methods like kinetic resolution using lipase AK have proven effective in obtaining optically active (S)-2-cyclohexen-1-ol derivatives and their corresponding acetates with high enantiomeric excess. This control over stereochemistry can be beneficial for applications requiring specific isomers [].
Q11: How is 2-cyclohexen-1-ol typically analyzed and quantified?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of 2-cyclohexen-1-ol in complex mixtures, such as essential oils and reaction products [, , ].
Q12: Have computational methods been used to study 2-cyclohexen-1-ol?
A12: Yes, Density Functional Theory (DFT) calculations have been valuable in understanding the mechanism of cyclohexene oxidation catalyzed by crown ether-appended Fe(III) porphyrin complexes. These calculations provided insights into the geometrical structures, electronic properties, and thermodynamic parameters relevant to the reaction pathway []. DFT was also employed to study the facial selectivity of 2-cyclohexen-1-ol epoxidation with peroxyformic acid, elucidating the transition state structures and the influence of hydrogen bonding on the reaction outcome [].
Q13: Does 2-cyclohexen-1-ol occur naturally, and does it possess any biological activity?
A13: Yes, 2-cyclohexen-1-ol has been identified as a component of the aggregative pheromone blend of the Douglas-fir beetle, Dendroctonus pseudotsugae [, ]. It acts synergistically with other pheromone components, like frontalin, to attract beetles, primarily males [].
Q14: Are there natural sources of 2-cyclohexen-1-ol?
A14: Yes, 2-cyclohexen-1-ol is found in the essential oils of various plants. For example, it has been identified as a significant component in the essential oil of Artemisia vulgaris L. (mugwort) leaves [], Salvia kronenburgii Rech. fil. [], and Citrus sinensis (L.) Osbeck (sweet orange) fruits infected with Citrus Stubborn Disease [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

